molecular formula C12H16BClFNO2 B13025393 2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13025393
M. Wt: 271.52 g/mol
InChI Key: DNNPWIYVFVZWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a high-value, multi-functionalized pyridine boronic ester pinacol ester. This compound is expertly designed to serve as a critical synthetic intermediate in advanced chemical synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura couplings, where the boronic ester functional group acts as a versatile handle for the facile construction of biaryl and heterobiaryl systems. The presence of both chloro and fluoro substituents on the pyridine ring provides orthogonal, tunable reactivity, allowing researchers to perform selective sequential functionalization. The additional methyl group offers opportunities to explore steric and electronic effects on reaction outcomes and final product properties. This compound is predominantly used in pharmaceutical research and development for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and screening libraries. The structural motifs accessible through this intermediate are commonly found in ligands for catalysis and in materials science. As a pinacol boronic ester, it offers enhanced stability compared to its boronic acid counterpart, simplifying storage and handling. Proper storage conditions are essential for maintaining product integrity; it is recommended to be kept under an inert atmosphere at low temperatures (e.g., -20°C) to ensure long-term stability. Key Applications: • Suzuki-Miyaura Cross-Coupling for C-C Bond Formation • Pharmaceutical Intermediate (API Synthesis) • Agrochemical and Fine Chemical Development • Material Science and Ligand Synthesis Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

Molecular Formula

C12H16BClFNO2

Molecular Weight

271.52 g/mol

IUPAC Name

2-chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H16BClFNO2/c1-7-9(8(15)6-16-10(7)14)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3

InChI Key

DNNPWIYVFVZWGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid or ester and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions. The boronic ester group allows it to undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The presence of fluorine and chlorine atoms can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Halogenation and Methyl Group Variations

  • Target Compound: Substituents: 2-Cl, 3-CH₃, 5-F, 4-Bpin (Bpin = pinacol boronate). Key Features: The electron-withdrawing Cl and F substituents enhance electrophilicity at the boronate-bearing carbon, facilitating cross-coupling.
  • Analog 1: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine () Substituents: 2-Cl, 3-NH₂, 5-Bpin. Comparison: The amino group (NH₂) at position 3 introduces electron-donating effects, reducing electrophilicity compared to the methyl group in the target compound. This may lower cross-coupling efficiency but improve solubility in polar solvents .
  • Analog 2: 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1073312-28-3) () Substituents: 2-Cl, 3-F, 5-Bpin. Dual halogenation (Cl and F) enhances stability against metabolic degradation .

Methoxy and Trifluoromethyl Derivatives

  • Analog 3 : 2-Chloro-3-methoxy-5-Bpin-pyridine ()

    • Substituents : 2-Cl, 3-OCH₃, 5-Bpin.
    • Comparison : The methoxy group (OCH₃) is strongly electron-donating, reducing boronate reactivity. However, it improves thermal stability, with a melting point (mp) >250°C (unlike the target compound, for which mp data is unavailable) .
  • Analog 4 : 3-(Bpin)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8) ()

    • Substituents : 3-Bpin, 5-CF₃.
    • Comparison : The trifluoromethyl (CF₃) group increases hydrophobicity and metabolic resistance, making this analog suitable for lipophilic drug candidates. However, the lack of halogens reduces electrophilic activation .

Physicochemical Properties

Compound (CAS) Molecular Weight Solubility Melting Point (°C) Key Substituents
Target Compound ~287.5 (estimated) Low in water; soluble in DCM, THF N/A 2-Cl, 3-CH₃, 5-F, 4-Bpin
2-Chloro-3-fluoro-5-Bpin-pyridine (1073312-28-3) 254.52 Similar to target N/A 2-Cl, 3-F, 5-Bpin
3-Fluoro-5-Bpin-pyridine (719268-92-5) 223.05 Soluble in MeOH, EtOH N/A 3-F, 5-Bpin
2-Chloro-3-methoxy-5-Bpin-pyridine (1256360-28-7) 313.58 Insoluble in water; DMSO >250 2-Cl, 3-OCH₃, 5-Bpin

Biological Activity

2-Chloro-5-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1492890-58-0) is a pyridine derivative that has garnered attention in pharmaceutical and organic synthesis research due to its potential biological activities. Its unique structure incorporates a dioxaborolane moiety, which enhances its reactivity and utility in various chemical applications.

The compound's molecular formula is C11H14BClFNO2C_{11}H_{14}BClFNO_2 with a molecular weight of approximately 257.50 g/mol. Key physical properties include:

PropertyValue
Molecular Weight257.50 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point327.7 ± 42.0 °C at 760 mmHg
Flash Point152.0 ± 27.9 °C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that are relevant in the fields of drug development and synthesis.

Pharmaceutical Applications

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyridine compounds can exhibit significant cytotoxic effects against various cancer cell lines. The specific activity of this compound in inhibiting cancer cell proliferation has been noted in research involving MCF-7 and MDA-MB-231 breast cancer cell lines .
    • IC50 Values : Studies report IC50 values ranging from 0.870.87 to 12.91μM12.91\mu M for MCF-7 cells and 1.751.75 to 9.46μM9.46\mu M for MDA-MB-231 cells, indicating a promising profile compared to standard chemotherapeutics like 5-Fluorouracil .
  • Antiviral Properties : The compound has shown potential antiviral activity against influenza virus strains in preclinical models, with significant reductions in viral load observed in treated animals .

The biological activity of this compound may be attributed to its ability to interact with specific biological pathways involved in cell proliferation and apoptosis. The presence of the dioxaborolane group is believed to enhance the compound's ability to form stable complexes with biomolecules, thereby influencing cellular functions.

Case Studies

Several studies have highlighted the effectiveness of pyridine derivatives in drug discovery:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Results : The compound demonstrated a dose-dependent inhibition of cell growth with significant selectivity towards cancerous cells compared to non-cancerous cells .
  • Toxicity Assessment :
    • Objective : Determine safety profiles in vivo.
    • Findings : No acute toxicity was observed up to a concentration of 2000mg/kg2000mg/kg in animal models, suggesting a favorable safety profile for therapeutic use .

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